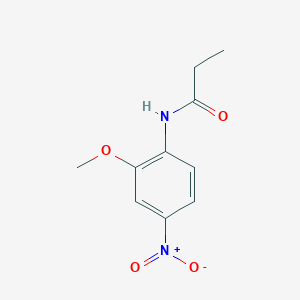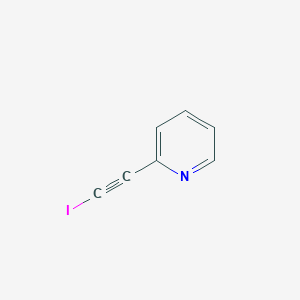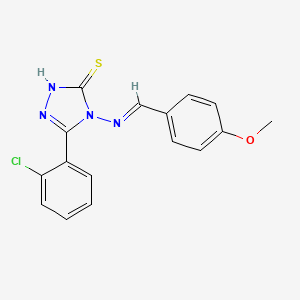
N-(2-methoxy-4-nitrophenyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-methoxy-4-nitrophenyl)propanamide: is an organic compound with the molecular formula C10H12N2O4 and a molecular weight of 224.218 g/mol . It is characterized by the presence of a methoxy group (-OCH3) and a nitro group (-NO2) attached to a benzene ring, along with a propanamide functional group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-methoxy-4-nitrophenyl)propanamide typically involves the reaction of 2-methoxy-4-nitroaniline with propanoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring proper purification techniques to achieve high yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Reduction: The nitro group in N-(2-methoxy-4-nitrophenyl)propanamide can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using sodium dithionite.
Substitution: The methoxy group can undergo nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium dithionite.
Substitution: Halides or amines in the presence of a suitable solvent.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products:
Reduction: N-(2-methoxy-4-aminophenyl)propanamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 2-methoxy-4-nitroaniline and propanoic acid.
Wissenschaftliche Forschungsanwendungen
Chemistry: N-(2-methoxy-4-nitrophenyl)propanamide is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis .
Biology and Medicine:
Industry: In the industrial sector, this compound may be used in the production of dyes, pigments, and other specialty chemicals .
Wirkmechanismus
The mechanism of action of N-(2-methoxy-4-nitrophenyl)propanamide is not well-documented. compounds with similar structures typically exert their effects through interactions with specific molecular targets, such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates, which may interact with cellular components and disrupt normal cellular functions .
Vergleich Mit ähnlichen Verbindungen
- N-(4-methoxy-3-nitrophenyl)propanamide
- N-(2-methoxy-4-nitrophenyl)-2-methylpropanamide
- N-(2-ethoxy-5-nitrophenyl)propanamide
- N-(4-methoxyphenyl)-2-phenoxy-propionamide
Comparison: N-(2-methoxy-4-nitrophenyl)propanamide is unique due to the specific positioning of the methoxy and nitro groups on the benzene ring. This positioning can influence the compound’s reactivity and interactions with other molecules. For example, the presence of the methoxy group at the 2-position and the nitro group at the 4-position can affect the electron density of the benzene ring, making it more or less reactive in certain chemical reactions .
Eigenschaften
CAS-Nummer |
33721-57-2 |
|---|---|
Molekularformel |
C10H12N2O4 |
Molekulargewicht |
224.21 g/mol |
IUPAC-Name |
N-(2-methoxy-4-nitrophenyl)propanamide |
InChI |
InChI=1S/C10H12N2O4/c1-3-10(13)11-8-5-4-7(12(14)15)6-9(8)16-2/h4-6H,3H2,1-2H3,(H,11,13) |
InChI-Schlüssel |
CEACJWKXHXRINK-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)NC1=C(C=C(C=C1)[N+](=O)[O-])OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(4Z)-4-{[3-(4-methoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-5-{[(4-methylphenyl)sulfanyl]methyl}-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12042327.png)
![3-[[4-[(1R)-1-[(3-methylquinolin-2-yl)amino]butyl]benzoyl]amino]propanoic acid;hydrochloride](/img/structure/B12042328.png)
![4-[(E)-{2-[(4-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 2-chlorobenzoate](/img/structure/B12042335.png)
![N'-((E)-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}methylidene)-4-hydroxybenzohydrazide](/img/structure/B12042343.png)

![ethyl (2E)-5-(4-chlorophenyl)-7-methyl-2-(4-nitrobenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12042367.png)
![2,4,5,6(1H,3H)-Pyrimidinetetrone 5-{[1,3-dimethyl-7-(1-naphthylmethyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone}](/img/structure/B12042378.png)





![2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]acetohydrazide](/img/structure/B12042424.png)
